diphenylmethanone S-phenylthioxime
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Overview
Description
Diphenylmethanone S-phenylthioxime is an organic compound with the molecular formula C19H15NS and a molecular weight of 289.402 g/mol It is a derivative of diphenylmethanone (benzophenone) where the oxime group is replaced by a thioxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethanone S-phenylthioxime can be synthesized through the reaction of diphenylmethanone (benzophenone) with thiosemicarbazide under acidic conditions. The reaction typically involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the thioxime derivative .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethanone S-phenylthioxime undergoes various chemical reactions, including:
Oxidation: The thioxime group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Diphenylmethanone S-phenylthioxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenylmethanone S-phenylthioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanone O-benzhydryloxime: Similar structure but with an oxime group instead of a thioxime group.
Diphenylmethanone S-(4-methylphenyl)thioxime: Similar structure with a methyl-substituted phenyl group.
Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone: Similar structure with a hydrazone group instead of a thioxime group.
Uniqueness
Diphenylmethanone S-phenylthioxime is unique due to its thioxime group, which imparts distinct chemical reactivity and potential biological activities compared to its oxime and hydrazone analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15NS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,1-diphenyl-N-phenylsulfanylmethanimine |
InChI |
InChI=1S/C19H15NS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-21-18-14-8-3-9-15-18/h1-15H |
InChI Key |
KBFZHIMKHLSKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NSC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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